molecular formula C14H14ClFN2O2 B3388201 3-chloro-4-(diethylamino)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 863669-05-0

3-chloro-4-(diethylamino)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B3388201
CAS RN: 863669-05-0
M. Wt: 296.72 g/mol
InChI Key: RRVHAZDAZGVOME-UHFFFAOYSA-N
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Description

3-Chloro-4-(diethylamino)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, commonly known as CEDEF, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a pyrrole ring, a five-membered aromatic ring, and a chlorine atom. CEDEF is a colorless liquid with a strong odor and is soluble in water, alcohol, and organic solvents. CEDEF is widely used in organic synthesis and has many applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

CEDEF has many applications in scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds, such as benzimidazoles, pyridines, and pyrimidines. CEDEF has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials. CEDEF has also been used as a reagent in organic synthesis, and as a starting material for the synthesis of a variety of heterocyclic compounds.

Advantages and Limitations for Lab Experiments

CEDEF has several advantages for use in laboratory experiments. It is a colorless liquid with a strong odor, and is soluble in water, alcohol, and organic solvents. It is relatively stable and can be stored for long periods of time. CEDEF is also relatively inexpensive, and is readily available from chemical suppliers.
The main limitation of CEDEF is that it is a highly reactive compound, and can react with a variety of electrophiles. Therefore, caution must be taken when handling CEDEF, and appropriate safety measures must be taken to avoid any potential hazards.

Future Directions

Given the wide range of applications of CEDEF, there are many potential future directions for research. CEDEF could be used in the synthesis of novel heterocyclic compounds, such as pyridines, pyrimidines, and benzimidazoles. CEDEF could also be used in the synthesis of novel pharmaceuticals, agrochemicals, and materials. Additionally, CEDEF could be used in the development of novel catalysts for organic synthesis. Finally, CEDEF could be used in the development of new methods for the synthesis of complex organic molecules.

properties

IUPAC Name

3-chloro-4-(diethylamino)-1-(4-fluorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2/c1-3-17(4-2)12-11(15)13(19)18(14(12)20)10-7-5-9(16)6-8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVHAZDAZGVOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168650
Record name 3-Chloro-4-(diethylamino)-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-(diethylamino)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

CAS RN

863669-05-0
Record name 3-Chloro-4-(diethylamino)-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863669-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(diethylamino)-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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